molecular formula C19H21N5O2S B2400819 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 880804-43-3

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2400819
CAS No.: 880804-43-3
M. Wt: 383.47
InChI Key: PDRQFURACGJQCP-UHFFFAOYSA-N
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Description

Its structure comprises a central 1,2,4-triazole ring substituted with a 4-methoxyphenyl group at position 5, a sulfanyl-acetamide linker at position 3, and an N-(3,5-dimethylphenyl) acetamide moiety.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-8-13(2)10-15(9-12)21-17(25)11-27-19-23-22-18(24(19)20)14-4-6-16(26-3)7-5-14/h4-10H,11,20H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRQFURACGJQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies and findings.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Chemical Formula C₁₁H₁₂N₄O₃S
Molecular Weight 280.31 g/mol
IUPAC Name This compound
Appearance Powder

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring and the sulfanyl group are crucial for binding to enzymes or receptors involved in various biological pathways. The compound may exhibit antimicrobial , antitumor , and anti-inflammatory activities through these interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes.

Antitumor Activity

The compound has been investigated for its potential as an anticancer agent. A study reported that triazole-based compounds exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through the inhibition of specific signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : In a study examining various triazole derivatives, it was found that compounds with methoxy groups exhibited enhanced cytotoxicity against A-431 cancer cells. The IC50 values were significantly lower than those of conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : A series of triazole compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazole ring increased potency against resistant strains .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, suggesting a potential mechanism by which it exerts its anticancer effects .

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry , where it is explored for its potential as a therapeutic agent. The triazole moiety is known for its ability to interact with biological targets, particularly enzymes and receptors. This interaction can lead to inhibition of enzymatic functions or modulation of receptor activity, making it a focus for drug discovery.

Enzyme Inhibition

Research indicates that compounds with triazole rings can serve as effective enzyme inhibitors. The specific interactions of 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide with enzyme active sites can be crucial for developing drugs targeting various diseases. For instance:

  • Antifungal Activity : Triazoles are commonly used in antifungal medications due to their ability to inhibit fungal cytochrome P450 enzymes.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies help in identifying which modifications enhance efficacy or reduce toxicity.

Case Studies

Several studies have documented the effects of structural modifications on the biological activity of triazole-containing compounds:

ModificationEffect on ActivityReference
Substitution on the phenyl ringEnhanced binding affinity to target enzymes
Variation in the acetamide groupAltered pharmacokinetic properties
Introduction of additional functional groupsIncreased selectivity towards specific receptors

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic protocols that allow for precise control over the final product's purity and yield. Techniques such as high-throughput screening and continuous flow synthesis are employed to optimize reaction conditions.

Synthesis Overview

The synthesis process often includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final acetamide formation through coupling reactions.

Potential Applications Beyond Medicine

Beyond medicinal applications, this compound may find use in:

  • Agricultural Chemistry : As a potential pesticide or fungicide due to its biological activity against pathogens.
  • Material Science : Development of polymers or coatings that incorporate triazole functionalities for enhanced properties.

Comparison with Similar Compounds

Key Trends :

  • Pyridyl substituents (e.g., AS111) improve anti-inflammatory activity, likely due to hydrogen bonding with COX-2 .
  • Chloro or nitro groups increase toxicity (e.g., AS112: LD₅₀ = 500 mg/kg) but may enhance target affinity .
  • Methoxy and methyl groups balance lipophilicity and solubility, favoring pharmacokinetics .

Anti-Inflammatory and Anti-Exudative Activity

  • AS111 : Demonstrated superior anti-inflammatory activity (1.28× diclofenac) in formalin-induced edema models, attributed to hydrophobic interactions with COX-2 (12 predicted interactions) .
  • Furan-2-yl analogs : Showed anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg), with chlorine/methoxy substitutions enhancing potency .
  • Target Compound : The 3,5-dimethylphenyl group may mimic AS111’s hydrophobic stabilization in COX-2 binding pockets, though direct data is needed .

Physicochemical and Drug-Likeness Comparison

Parameter Target Compound AS111 Furan-2-yl Analog VUAA-1
Molecular Weight ~400 g/mol* ~380 g/mol ~350 g/mol ~390 g/mol
logP (Predicted) ~3.2 ~2.8 ~2.5 ~3.5
Hydrogen Bond Donors 2 3 2 2
Hydrogen Bond Acceptors 6 7 6 7
Solubility (mg/mL) Moderate Moderate High Low

*Estimated from analogs in .

Insights :

  • The target compound’s higher logP (vs.
  • Furan-2-yl analogs exhibit favorable solubility for oral administration .

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